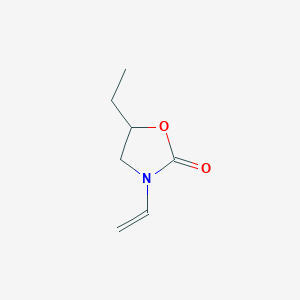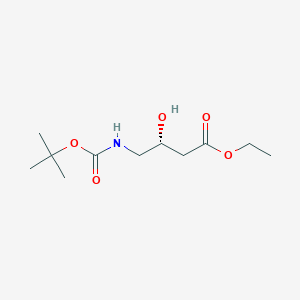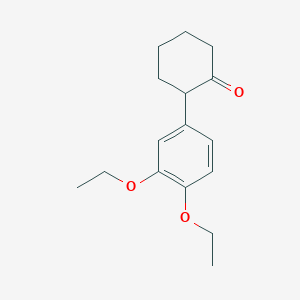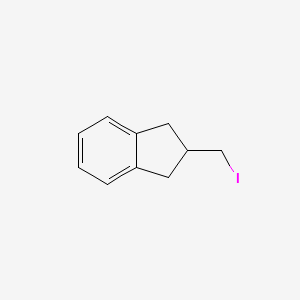
2-(iodomethyl)-2,3-dihydro-1H-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(iodomethyl)-2,3-dihydro-1H-indene is an organic compound belonging to the indane family, characterized by the presence of an iodine atom attached to a methyl group on the indane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(iodomethyl)-2,3-dihydro-1H-indene typically involves the iodination of methylindane. One common method is the reaction of methylindane with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under reflux conditions to ensure complete iodination.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(iodomethyl)-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or cyanides, through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, acetic acid).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).
Major Products:
Substitution: Various substituted indane derivatives.
Oxidation: Indane aldehydes or carboxylic acids.
Reduction: Indane hydrocarbons.
Wissenschaftliche Forschungsanwendungen
2-(iodomethyl)-2,3-dihydro-1H-indene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Researchers explore its potential as a precursor for the development of new drugs, particularly those targeting neurological disorders.
Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: Its derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 2-(iodomethyl)-2,3-dihydro-1H-indene and its derivatives depends on the specific application. In medicinal chemistry, for example, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The iodine atom can enhance the compound’s ability to form halogen bonds, which can influence its binding affinity and selectivity towards biological targets.
Vergleich Mit ähnlichen Verbindungen
2-Bromomethylindane: Similar in structure but with a bromine atom instead of iodine. It has different reactivity and applications.
2-Chloromethylindane:
2-Fluoromethylindane: The presence of a fluorine atom imparts unique properties, such as increased stability and lipophilicity.
Uniqueness: 2-(iodomethyl)-2,3-dihydro-1H-indene is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This can lead to distinct reactivity patterns and interactions with biological targets, making it a valuable compound for specific applications in organic synthesis and medicinal chemistry.
Eigenschaften
Molekularformel |
C10H11I |
|---|---|
Molekulargewicht |
258.10 g/mol |
IUPAC-Name |
2-(iodomethyl)-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C10H11I/c11-7-8-5-9-3-1-2-4-10(9)6-8/h1-4,8H,5-7H2 |
InChI-Schlüssel |
SQGGPYJTPGUDSG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC2=CC=CC=C21)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


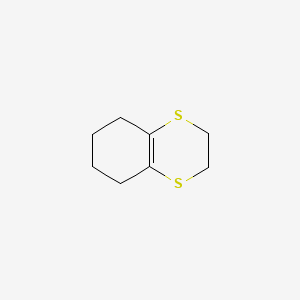
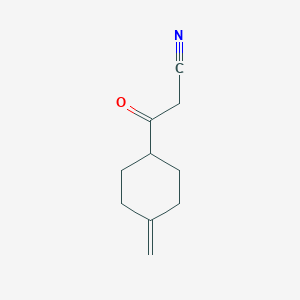

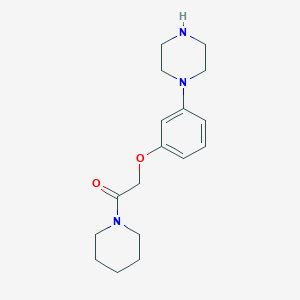
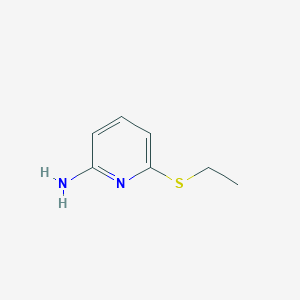
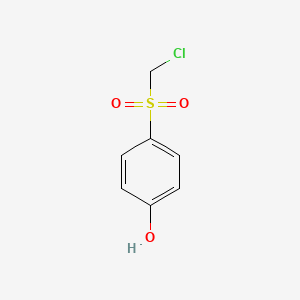
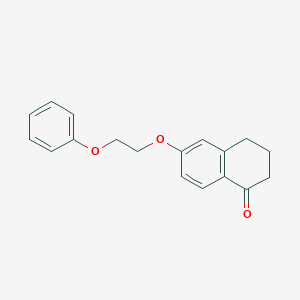
![6-Chloro-N-[4-chloro-3-(pyridin-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B8520395.png)
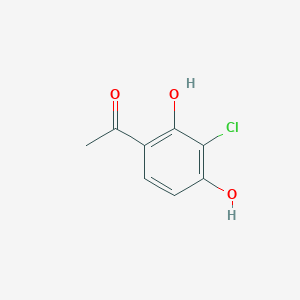
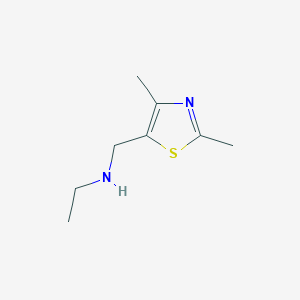
![Spiro[3H-2-benzopyran-3,4'-piperidin]-1(4H)-one](/img/structure/B8520415.png)
